molecular formula C17H34INO3 B2832991 4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide CAS No. 368857-61-8

4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide

Cat. No.: B2832991
CAS No.: 368857-61-8
M. Wt: 427.367
InChI Key: IHDNMDGAITUHTL-UHFFFAOYSA-M
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Description

4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide is a complex organic compound with a unique structure that includes a morpholine ring substituted with hydroxy, alkoxy, and iodide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution Reactions: The morpholine ring is then subjected to substitution reactions to introduce the hydroxy and alkoxy groups. This can be done using reagents such as epoxides and alcohols under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or cyanide under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium chloride, sodium bromide, and sodium cyanide.

Major Products

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nitriles.

Scientific Research Applications

4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-3-(cyclohexyloxy)propyl)-4-methylmorpholin-4-ium iodide
  • 4-(2-Hydroxy-3-(phenylmethoxy)propyl)-4-methylmorpholin-4-ium iodide
  • 4-(2-Hydroxy-3-(tert-butoxy)propyl)-4-methylmorpholin-4-ium iodide

Uniqueness

4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide is unique due to the presence of the 3,3,5-trimethylcyclohexyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1-(4-methylmorpholin-4-ium-4-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34NO3.HI/c1-14-9-16(11-17(2,3)10-14)21-13-15(19)12-18(4)5-7-20-8-6-18;/h14-16,19H,5-13H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDNMDGAITUHTL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(C[N+]2(CCOCC2)C)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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